molecular formula C9H9ClFNO2 B12327009 Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Cat. No.: B12327009
M. Wt: 217.62 g/mol
InChI Key: WWJDENRLOXTILC-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate (CAS 1805955-11-6) is a small molecule building block with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol . This compound features a pyridine ring system substituted with chloro and fluoro groups, and is supplied as an ethyl ester. Its specific structure, defined by the SMILES string O=C(OCC)CC1=CC=C(Cl)N=C1F, makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules . Researchers value this compound for its potential applications in medicinal chemistry and agrochemical research, where it can be used to develop new active ingredients. The presence of multiple halogen atoms and the ester functional group offers several synthetic handles for further chemical modification, such as cross-coupling reactions or hydrolysis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3

InChI Key

WWJDENRLOXTILC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Hydroxylation :

    • Substrate : 4-Amino-3,5-dichloro-2,6-difluoropyridine.
    • Reagents : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
    • Conditions : Reflux, followed by centrifugation to isolate 4-amino-3,5-dichloro-6-fluoropyridin-2-ol potassium/sodium salt.
  • Mother Liquor Extraction :

    • Solvent : N-Methyl pyrrolidone (NMP).
    • Steps : Concentration of mother liquor, solid separation, and extraction with NMP.
  • Condensation :

    • Reagent : Ethyl chloroacetate.
    • Conditions : Decompression distillation, followed by condensation at elevated temperatures.

Yield and Purity:

  • Yield : ~80% after recrystallization.
  • Purity : ≥97%.

Transition Metal-Mediated Condensation

A one-step process utilizing transition metals to catalyze the reaction between halogenated pyridines and ethyl haloacetates.

Procedure:

  • Substrate : 2,5,6-Trihalo-3-cyanopyridine (THCP).
  • Catalyst : Transition metals (e.g., Mg, Zn, Cu) in powder form.
  • Reagent : Ethyl haloacetate (e.g., ethyl chloroacetate).
  • Conditions :
    • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
    • Temperature : Boiling point of solvent.
    • Post-treatment : Acidification with HCl, filtration, and recrystallization.

Key Data:

Parameter Value
Catalyst Loading 5–10 mol%
Reaction Time 3–6 hours
Yield 80–90%
Purity ≥97% after recrystallization

Suzuki-Miyaura coupling enables the introduction of the acetate group via boronic acid intermediates.

Procedure:

  • Boronic Acid Synthesis :

    • Substrate : 2-Chloro-6-fluoropyridine.
    • Reagents : LDA (lithium diisopropylamide), triisopropyl borate.
    • Conditions : -78°C in THF, followed by hydrolysis.
  • Cross-Coupling :

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
    • Base : Potassium phosphate (K₃PO₄).
    • Substrate : (6-Chloro-2-fluoropyridin-3-yl)boronic acid + ethyl bromoacetate.
    • Solvent : 1,4-Dioxane/water mixture.
    • Temperature : 90°C.

Yield and Scope:

  • Yield : 70–85% (dependent on substituents).
  • Functional Group Tolerance : Nitro, cyano, trifluoromethyl.

Oxidation of Boronic Acid Intermediates

A two-step protocol involving boronic acid oxidation followed by esterification.

Procedure:

  • Oxidation :

    • Substrate : (6-Chloro-2-fluoropyridin-3-yl)boronic acid.
    • Reagents : Hydrogen peroxide (H₂O₂), NaOH.
    • Conditions : 0°C to room temperature, pH adjustment to 5.
  • Esterification :

    • Reagent : Ethyl chloroacetate.
    • Catalyst : Sulfuric acid (H₂SO₄).
    • Solvent : Methanol or ethanol.

Yield:

  • Overall Yield : 60–75%.

Direct Esterification of Preformed Acids

Esterification of 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid.

Procedure:

  • Acid Synthesis :

    • Substrate : 6-Chloro-2-fluoropyridine-3-carboxylic acid.
    • Reagents : LiAlH₄ (reduction), followed by oxidation.
  • Esterification :

    • Reagent : Ethanol, H₂SO₄.
    • Conditions : Reflux, 12–24 hours.

Key Metrics:

Parameter Value
Reaction Time 12–24 hours
Yield 65–80%

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High purity, scalable Multi-step, requires harsh bases
Transition Metal One-step, high yield Catalyst cost, sensitivity to moisture
Suzuki Coupling Functional group tolerance Requires boronic acid synthesis
Boronic Acid Oxidation Mild conditions Moderate yields
Direct Esterification Simple setup Long reaction times

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents on Pyridine Ester Group Additional Groups Key Differences Potential Applications
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate 1805955-11-6 C₉H₉ClFNO₂ 6-Cl, 2-F at 3-yl Ethyl None Dual halogen substitution Pharmaceutical intermediates
Ethyl 2-(6-chloropyridin-2-yl)acetate 174666-22-9 C₉H₁₀ClNO₂ 6-Cl at 2-yl Ethyl None Chloro position shift (2-yl vs. 3-yl) Agrochemical synthesis
Methyl 2-(6-chloropyridin-3-yl)acetate 717106-69-9 C₈H₈ClNO₂ 6-Cl at 3-yl Methyl None Methyl ester vs. ethyl ester Research chemicals
Ethyl 2-(6-chloro-3-pyridyl)-2-oxoacetate 902837-55-2 C₉H₈ClNO₃ 6-Cl at 3-yl Ethyl Oxo (α-keto group) Oxo group enhances electrophilicity Organic synthesis, enzyme inhibitors
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate 1300712-92-8 C₁₁H₁₁ClN₄O₂ 6-Cl at 2-yl Ethyl Triazole ring Heterocyclic expansion (triazole) Pesticides, kinase inhibitors
Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate 63157509 C₁₀H₁₁F₂NO₂ 6-Me at 3-yl Ethyl Difluoro substitution Increased steric bulk and lipophilicity Fluorinated drug candidates

Impact of Substituents on Properties

  • Ester Group Variations : Methyl esters (e.g., CAS 717106-69-9) exhibit lower lipophilicity and faster hydrolysis rates than ethyl esters, influencing their pharmacokinetic profiles .
  • Functional Group Additions :
    • The α-keto group in Ethyl 2-(6-chloro-3-pyridyl)-2-oxoacetate increases electrophilicity, making it reactive in condensation or redox reactions .
    • Triazole-containing analogs (e.g., CAS 1300712-92-8) demonstrate enhanced hydrogen-bonding capacity, improving target binding in biological systems .

Biological Activity

Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClFNO2C_9H_9ClFNO_2 and a molecular weight of approximately 217.62 g/mol. Its structure features a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical behavior and biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The compound's structural attributes enhance its ability to interact with various biological targets, making it a candidate for further exploration in drug development.

Table 1: Summary of Biological Activities

Activity TypePotential EfficacyReference
AntimicrobialEffective against bacteria
AntifungalEffective against fungi
Anti-inflammatoryUnder investigation

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, altering their activity and leading to various biological responses. This interaction may involve binding to targets associated with microbial cell wall synthesis or metabolic pathways crucial for pathogen survival .

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2-fluoropyridine with ethyl bromoacetate in the presence of a base, such as potassium carbonate. This method is effective in forming the ester linkage essential to the compound's structure.

Synthesis Reaction Overview:

  • Reactants: 6-Chloro-2-fluoropyridine + Ethyl bromoacetate
  • Conditions: Base (e.g., potassium carbonate)
  • Product: this compound

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Antimicrobial Activity Study: A recent study assessed the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups. The results highlighted its potential as an effective antimicrobial agent.
  • Fungal Inhibition Assay: In vitro assays revealed that this compound exhibited antifungal activity against common pathogens like Candida albicans, suggesting its utility in treating fungal infections.
  • Inflammatory Response Evaluation: Preliminary investigations into the anti-inflammatory properties of this compound have shown promise, indicating potential applications in treating inflammatory diseases.

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